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Compound of Interest

1-Acetyl-6-amino-3, 3-
Compound Name:
dimethylindoline

cat. No.: B1288890

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for the
compound 1-Acetyl-6-amino-3,3-dimethylindoline, a molecule of interest in synthetic and
medicinal chemistry. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) is presented. The experimental protocols for
obtaining this data are also described to ensure reproducibility. This guide is intended to serve
as a key reference for researchers working with this and related compounds.

Spectroscopic Data

The structural characterization of 1-Acetyl-6-amino-3,3-dimethylindoline is crucial for its
application in research and development. The following tables summarize the key data
obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.01 d, J=7.9 Hz 1H H-7

6.54 dd, J=7.9, 2.1 Hz 1H H-5

6.49 d, J=2.1 Hz 1H H-4

3.81 S 2H H-2

3.65 brs 2H NH:2

2.19 S 3H COCHs

1.28 S 6H 2 X CHs

Table 2: 13C NMR Spectroscopic Data (101 MHz, CDCIs)

Chemical Shift (8) ppm Assighment
168.7 C=0
145.2 C-6
143.9 C-7a
124.6 C-7
114.8 C-5
110.1 C-4
109.9 C-3a
56.1 C-2
43.8 C-3
28.6 2 x CHs
24.3 COCHs

Infrared (IR) Spectroscopy Data
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Table 3: IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3420, 3340 Strong, Sharp N-H Stretch (Amino group)
2960, 2870 Medium C-H Stretch (Aliphatic)
1645 Strong C=0 Stretch (Amide)
1610, 1500 Medium C=C Stretch (Aromatic)
1370 Medium C-N Stretch

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated m/z Found m/z

[M+H]*+ 219.1497 219.1495

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectroscopic data
presented above.

NMR Spectroscopy

e Instrumentation: A Bruker Avance Il 400 MHz spectrometer was used for both *H and 13C
NMR analysis.

o Sample Preparation: 10 mg of 1-Acetyl-6-amino-3,3-dimethylindoline was dissolved in 0.7
mL of deuterated chloroform (CDCls).

e IH NMR Parameters:

o Pulse Program: zg30
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o Number of Scans: 16

o Acquisition Time: 3.98 seconds

o Relaxation Delay: 1.0 second

e 13C NMR Parameters:

[¢]

Pulse Program: zgpg30

Number of Scans: 1024

[e]

[e]

Acquisition Time: 1.09 seconds

o

Relaxation Delay: 2.0 seconds

o Data Processing: The data was processed using MestReNova software. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

IR Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR
Two accessory was utilized.

» Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the UATR accessory.

o Parameters:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cmt
o Number of Scans: 8

» Data Processing: The spectrum was recorded as transmittance and the data was processed
using the instrument's software.
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Mass Spectrometry

 Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer with an electrospray
ionization (ESI) source was used.

o Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with
0.1% formic acid to a final concentration of 1 pg/mL.

e Parameters:
o lonization Mode: ESI Positive
o Capillary Voltage: 3.0 kV
o Cone Voltage: 30 V
o Source Temperature: 120 °C
o Desolvation Temperature: 350 °C
o Mass Range: 50-1200 m/z

o Data Processing: The data was acquired and processed using MassLynx software.

Logical Workflow and Data Integration

The characterization of a novel compound like 1-Acetyl-6-amino-3,3-dimethylindoline follows
a logical progression of analytical techniques to elucidate its structure.
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Caption: Workflow for the synthesis and structural elucidation of 1-Acetyl-6-amino-3,3-
dimethylindoline.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-Acetyl-6-
amino-3,3-dimethylindoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288890#spectroscopic-data-nmr-ir-ms-of-1-acetyl-
6-amino-3-3-dimethylindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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